molecular formula C12H12O2 B2687264 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 83249-04-1

3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B2687264
CAS RN: 83249-04-1
M. Wt: 188.226
InChI Key: MVSLMXUOSHYKID-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are some references to the synthesis of similar compounds , but specific details about the synthesis of “3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid” are not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid” are not available in the search results .

Scientific Research Applications

Bioisostere in Drug Discovery

The 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid (BCP) motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups and mono-substituted/1,4-disubstituted arenes . The appeal of the BCP fragment originates from its ability to add three-dimensional character and saturation to compounds .

Increasing Solubility and Potency of Medicines

Increasing the solubility and potency of a medicine can reduce the therapeutic dose required, potentially avoiding drug-drug interactions and drug-induced liver injury through metabolic activation . The BCP motif has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .

Decreasing Non-Specific Binding

Bioisosteric replacement with the BCP motif has been found to decrease non-specific binding of lead compounds . This can improve the specificity and efficacy of the drug.

Circumventing Patent Claims

Bioisosteric replacement has also been identified as a strategy to circumvent Markush structure patent claims on drug candidates . This can be particularly useful in the competitive field of pharmaceutical development.

Applications in Materials Science

The BCP derivatives have been used in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . This shows the versatility of the BCP motif in various scientific applications.

Synthesis of Useful Bicyclo Building Blocks

The BCP motif has been used in the expedient synthesis of potentially useful bicyclo building blocks, such as 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid . This expands the frontiers of contemporary medicinal chemistry.

Safety and Hazards

The safety and hazards of “3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid” are not available in the search results .

properties

IUPAC Name

3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-10(14)12-6-11(7-12,8-12)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSLMXUOSHYKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83249-04-1
Record name 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid
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